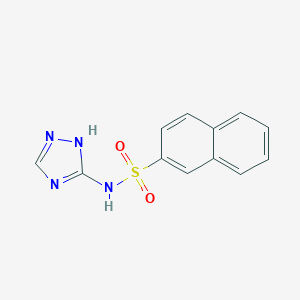
N-(4H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide, commonly known as TNS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TNS is a fluorescent probe that is used to study protein-ligand interactions and has been extensively used in biochemical and biophysical research.
Applications De Recherche Scientifique
TNS is a widely used fluorescent probe that is used to study protein-ligand interactions in biochemical and biophysical research. It has been used to study the binding of ligands to proteins such as bovine serum albumin, human serum albumin, and lysozyme. TNS can also be used to study the conformational changes in proteins upon ligand binding. Additionally, TNS has been used to study the binding of ligands to DNA.
Mécanisme D'action
TNS is a fluorescent probe that binds to hydrophobic pockets in proteins and undergoes a change in fluorescence intensity upon binding. The change in fluorescence intensity is due to the interaction between the naphthalene moiety of TNS and the hydrophobic residues in the protein. The binding of TNS to the protein can be monitored by using techniques such as fluorescence spectroscopy.
Biochemical and Physiological Effects
TNS is a non-toxic compound and has no known physiological effects. It is used solely as a research tool to study protein-ligand interactions.
Avantages Et Limitations Des Expériences En Laboratoire
TNS has several advantages as a research tool. It is a highly sensitive probe that can detect small changes in protein conformation upon ligand binding. It is also a relatively inexpensive probe that is readily available. However, TNS has some limitations. It is a relatively large probe that may interfere with the binding of some ligands. Additionally, TNS may not bind to all hydrophobic pockets in a protein, leading to incomplete data.
Orientations Futures
There are several future directions for the use of TNS in scientific research. One potential application is the study of protein-protein interactions using TNS as a probe. TNS can also be used to study the binding of ligands to membrane proteins. Additionally, TNS can be modified to improve its binding affinity and selectivity for specific proteins. Finally, TNS can be used in the development of new drugs that target specific proteins.
Méthodes De Synthèse
TNS can be synthesized by reacting 2-naphthalenesulfonyl chloride with 4H-1,2,4-triazol-3-amine in the presence of a base such as triethylamine. The reaction produces a yellow solid that is purified by recrystallization from a suitable solvent such as ethanol or acetonitrile. The purity of the compound can be confirmed by using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Propriétés
Nom du produit |
N-(4H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide |
|---|---|
Formule moléculaire |
C12H10N4O2S |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
N-(1H-1,2,4-triazol-5-yl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C12H10N4O2S/c17-19(18,16-12-13-8-14-15-12)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H2,13,14,15,16) |
Clé InChI |
LRJVAFILBKGVBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=NC=NN3 |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=NC=NN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



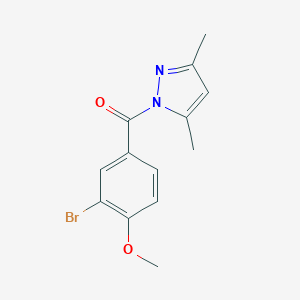
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide](/img/structure/B258328.png)

![[7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(2,3-dimethylphenyl)piperazino]methanone](/img/structure/B258331.png)
![N-butyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B258332.png)

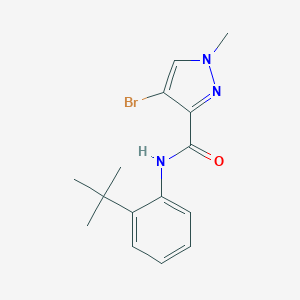
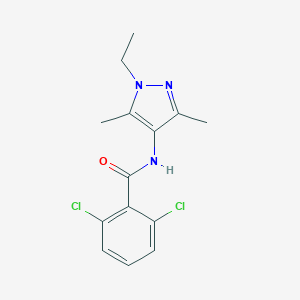
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B258343.png)
![Isopropyl 4-(3-methylphenyl)-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B258345.png)
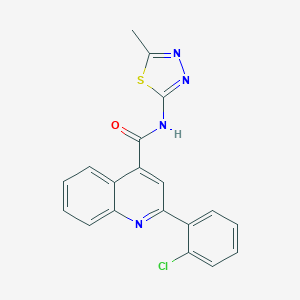
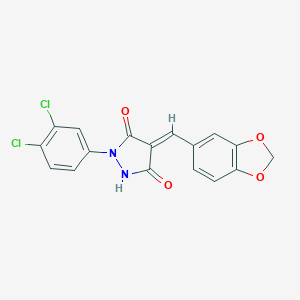
![6-(4-Chlorophenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B258353.png)
